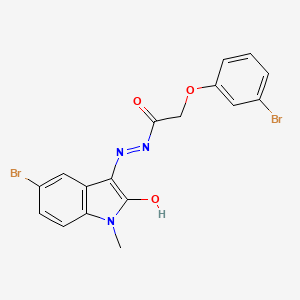
N,N'-(oxydi-4,1-phenylene)bis(2-phenylacetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-(oxydi-4,1-phenylene)bis(2-phenylacetamide), commonly known as Oxyphenbutazone, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used in the treatment of various inflammatory diseases. It was first synthesized in 1957 by R. W. Stoughton and J. A. Moyer. Oxyphenbutazone belongs to the class of arylacetic acid derivatives and is structurally similar to phenylbutazone and oxybutynin.
Wirkmechanismus
Oxyphenbutazone works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, oxyphenbutazone reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
Oxyphenbutazone has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of interleukin-1 (IL-1), a cytokine that is involved in the inflammatory response. Oxyphenbutazone has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
Oxyphenbutazone has several advantages and limitations for lab experiments. Its anti-inflammatory and analgesic properties make it a useful tool for studying the inflammatory response. However, its potential side effects, such as gastrointestinal bleeding, liver toxicity, and renal toxicity, must be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several future directions for research on oxyphenbutazone. One area of research is the development of new formulations that can improve its efficacy and reduce its potential side effects. Another area of research is the investigation of its potential use in the treatment of other inflammatory conditions, such as inflammatory bowel disease and psoriasis. Additionally, the mechanism of action of oxyphenbutazone could be further elucidated to identify new targets for the development of anti-inflammatory drugs.
Synthesemethoden
Oxyphenbutazone can be synthesized by the reaction of 4,4'-oxydianiline with 2-phenylacetyl chloride in the presence of a base such as triethylamine. The resulting product can be purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Oxyphenbutazone has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, gout, and ankylosing spondylitis. Oxyphenbutazone has also been used in the treatment of pain associated with cancer and postoperative pain.
Eigenschaften
IUPAC Name |
2-phenyl-N-[4-[4-[(2-phenylacetyl)amino]phenoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O3/c31-27(19-21-7-3-1-4-8-21)29-23-11-15-25(16-12-23)33-26-17-13-24(14-18-26)30-28(32)20-22-9-5-2-6-10-22/h1-18H,19-20H2,(H,29,31)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOIUWABEAVQHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(3-thienylmethyl)-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6061390.png)
![2-methyl-5-[(3-{[2-(3-pyridinyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]pyridine](/img/structure/B6061393.png)

![2-[(4-fluorophenyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6061409.png)
![1-(2-hydroxyphenyl)ethanone [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6061411.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B6061427.png)
![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6061432.png)
![4-[(2,5-dimethylphenyl)acetyl]morpholine](/img/structure/B6061440.png)
![1-{1-methyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]-2-oxoethyl}-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6061446.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-1H-1,2,4-triazol-3-yl-3-pyrrolidinecarboxamide](/img/structure/B6061447.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6061480.png)
![5-(2-pyrrolidinyl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6061481.png)
![3-[1-(2-phenoxypropanoyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B6061500.png)